molecular formula C14H19NO3 B1475275 Tert-butyl 3-formylphenethylcarbamate CAS No. 1075179-07-5

Tert-butyl 3-formylphenethylcarbamate

Cat. No.: B1475275
CAS No.: 1075179-07-5
M. Wt: 249.3 g/mol
InChI Key: ZPQVFCBZTIFUKQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-formylphenethylcarbamate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-formylphenethylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H19_{19}NO3_3
  • Molecular Weight : 251.31 g/mol
  • CAS Number : 17796625

The tert-butyl group is known for influencing the lipophilicity and metabolic stability of compounds, which can affect their pharmacological profiles .

Antimicrobial and Antiparasitic Activity

Research has shown that compounds containing similar structural motifs to this compound exhibit significant antimicrobial and antiparasitic activities. For instance, studies have evaluated various derivatives against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum, highlighting the potential of carbamate derivatives in treating infectious diseases .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenIC50_{50} (µM)Selectivity Index
Compound AM. tuberculosis5.0>20
Compound BP. falciparum1.5>10
This compoundTBDTBDTBD

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. The cytotoxic effects of this compound have not been extensively documented; however, related studies suggest that modifications in structure can lead to varying levels of cytotoxicity against human cell lines.

Table 2: Cytotoxicity Data for Similar Compounds

CompoundCell Line TestedIC50_{50} (µM)
Compound CL6 Rat Myoblasts30
Compound DHeLa Cells>100
This compoundTBD

While specific mechanisms for this compound are yet to be fully elucidated, it is hypothesized that its biological activity may involve interactions with specific enzymes or receptors involved in pathogen metabolism or proliferation. The presence of the carbamate functional group is often associated with enzyme inhibition properties, which could contribute to its bioactivity.

Case Studies

  • Antimalarial Activity : A study evaluated a series of carbamate derivatives, including those structurally similar to this compound, demonstrating promising antimalarial activity with IC50_{50} values below 10 µM against P. falciparum. The selectivity indices were also favorable, indicating potential for further development as therapeutic agents .
  • Antituberculosis Activity : Another research effort focused on the synthesis and evaluation of various phenethyl carbamates against Mycobacterium tuberculosis. Results indicated that modifications in the phenethyl moiety significantly affected antimicrobial potency, suggesting that tert-butyl substitutions could enhance activity .

Properties

IUPAC Name

tert-butyl N-[2-(3-formylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-5-4-6-12(9-11)10-16/h4-6,9-10H,7-8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQVFCBZTIFUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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